molecular formula C11H12O4 B1627934 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde CAS No. 850348-84-4

3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde

Cat. No.: B1627934
CAS No.: 850348-84-4
M. Wt: 208.21 g/mol
InChI Key: WEYUEHTZQZGAHE-UHFFFAOYSA-N
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Description

3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the benzaldehyde moiety. One common method involves the acid-catalyzed condensation of a diol with a carbonyl compound to form the 1,3-dioxolane ring . This intermediate can then be reacted with benzaldehyde under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of eco-friendly reductants, such as glucose in an alkaline medium, has also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 3-([1,3]Dioxolan-2-ylmethoxy)-benzoic acid.

    Reduction: 3-([1,3]Dioxolan-2-ylmethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the benzaldehyde moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-7-9-2-1-3-10(6-9)15-8-11-13-4-5-14-11/h1-3,6-7,11H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYUEHTZQZGAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590070
Record name 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-84-4
Record name 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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